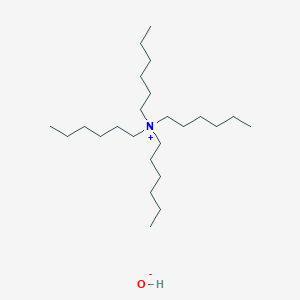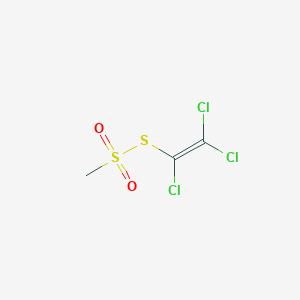
辛纳立嗪
描述
西尼地平是由杨森制药公司于1955年首次合成的药物化合物。它主要用作抗组胺药,用于治疗前庭疾病和晕动症。 西尼地平以其阻断钙通道的能力而闻名,这有助于控制眩晕、耳鸣、恶心和呕吐等症状 .
科学研究应用
作用机制
西尼地平主要通过阻断 L 型和 T 型电压门控钙通道发挥其作用。这种抑制阻止了钙离子流入细胞,从而降低了神经元和平滑肌细胞的兴奋性。 西尼地平还与多巴胺 D2 受体、组胺 H1 受体和毒蕈碱乙酰胆碱受体结合,有助于其抗组胺和抗呕吐特性 .
类似化合物:
氟桂利嗪: 另一种具有类似化学结构和药理特征的钙通道阻滞剂。
吡拉西坦: 通常与西尼地平联合使用以增强脑氧供并改善认知功能.
西尼地平的独特性: 西尼地平独特的钙通道阻断和抗组胺特性的结合使其在治疗前庭疾病和晕动症方面特别有效。 其与多种受体类型结合的能力也有助于其广泛的治疗应用 .
生化分析
Biochemical Properties
Cinnarizine plays a significant role in biochemical reactions by inhibiting the influx of calcium ions into cells. This inhibition occurs through the blocking of L-type and T-type voltage-gated calcium channels . Additionally, cinnarizine interacts with dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions contribute to its antihistaminic and vasodilatory effects, making cinnarizine effective in reducing symptoms of vestibular disorders.
Cellular Effects
Cinnarizine affects various types of cells and cellular processes. By blocking calcium channels, cinnarizine reduces the contraction of vascular smooth muscle cells, leading to vasodilation . This action increases blood flow and oxygen supply to tissues, particularly in the brain. Cinnarizine also influences cell signaling pathways by binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions can modulate gene expression and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of cinnarizine involves the inhibition of calcium influx into cells by blocking L-type and T-type voltage-gated calcium channels . This inhibition reduces the contraction of vascular smooth muscle cells and promotes vasodilation. Cinnarizine also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, modulating their activity and contributing to its antihistaminic and vasodilatory effects . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnarizine can change over time. Studies have shown that cinnarizine exhibits variable precipitation rates under different bile salt concentrations, which can impact its oral absorption . Additionally, cinnarizine’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that cinnarizine can maintain its therapeutic effects over extended periods, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of cinnarizine vary with different dosages in animal models. Studies have shown that cinnarizine can protect against experimentally induced bronchial asthma in rats by restoring respiratory functions and reducing inflammatory cytokines . At high doses, cinnarizine may exhibit toxic or adverse effects, such as drug-induced parkinsonism . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cinnarizine is involved in several metabolic pathways, including oxidative metabolism mediated by cytochrome P450 enzymes . The primary metabolic pathways for cinnarizine include ring-hydroxylation and N-desalkylation . These metabolic processes can influence the drug’s bioavailability and therapeutic efficacy. Additionally, cinnarizine’s poor aqueous solubility and pH-dependent solubility can affect its absorption and distribution within the body .
Transport and Distribution
Cinnarizine is transported and distributed within cells and tissues through various mechanisms. It is known to exhibit low bioavailability and is primarily excreted through urine and feces . Cinnarizine-loaded emulsions have been shown to modify its pharmacokinetics and tissue distribution, resulting in higher levels in the bloodstream and reduced uptake in the lungs and brain . These findings suggest that cinnarizine’s transport and distribution can be influenced by its formulation and administration route.
Subcellular Localization
The subcellular localization of cinnarizine can affect its activity and function. Cinnarizine’s interactions with calcium channels and receptors are likely to occur at specific cellular compartments, such as the plasma membrane and intracellular organelles These interactions can influence the drug’s therapeutic effects and its ability to modulate cellular processes
准备方法
合成路线和反应条件: 西尼地平可以通过多步合成过程合成,该过程涉及二苯甲基哌嗪与肉桂酰氯的反应。该反应通常在碱(如氢氧化钠或碳酸钾)存在下,在回流条件下进行。 然后通过重结晶纯化产物 .
工业生产方法: 在工业环境中,西尼地平是使用大型间歇式反应器生产的。该过程涉及相同的基本合成路线,但针对更高的收率和纯度进行了优化。仔细控制反应条件以确保产品质量一致。 最终产品经过严格的质量控制措施,包括高效液相色谱 (HPLC) 和质谱 (MS) 分析 .
化学反应分析
反应类型: 西尼地平会经历几种类型的化学反应,包括:
氧化: 西尼地平可以氧化形成各种代谢物。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原反应可以将西尼地平转化为其相应的胺衍生物。通常使用诸如氢化铝锂之类的还原剂。
常用试剂和条件:
氧化: 高锰酸钾、过氧化氢、酸性或碱性条件。
还原: 氢化铝锂、硼氢化钠、无水条件。
形成的主要产物:
氧化: 各种氧化的代谢物。
还原: 胺衍生物。
取代: 修饰的哌嗪衍生物
相似化合物的比较
Flunarizine: Another calcium channel blocker with a similar chemical structure and pharmacological profile.
Piracetam: Often used in combination with cinnarizine to enhance brain oxygen supply and improve cognitive function.
Uniqueness of Cinnarizine: Cinnarizine’s unique combination of calcium channel blocking and antihistaminic properties makes it particularly effective in treating vestibular disorders and motion sickness. Its ability to bind to multiple receptor types also contributes to its broad therapeutic applications .
属性
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinnarizine exert its anti-vertigo and anti-motion sickness effects?
A: Cinnarizine primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vestibular hair cells in the inner ear []. This inhibition reduces the excitability of these cells, which are responsible for sensing head movements and contributing to balance and spatial orientation. By stabilizing the vestibular system, cinnarizine alleviates symptoms of vertigo and motion sickness.
Q2: Does cinnarizine interact with histamine receptors?
A: Yes, cinnarizine also exhibits antihistaminic properties by blocking histamine H1 receptors [, ]. This action contributes to its effectiveness against allergic conditions and may play a role in its anti-vertigo effects.
Q3: What is the role of calcium antagonism in cinnarizine's therapeutic effects?
A: [, ] Cinnarizine's calcium channel blocking activity is central to many of its therapeutic effects. It inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow, particularly in the cerebral circulation. This action is beneficial in conditions like cerebral arteriosclerosis and migraine. Additionally, calcium antagonism in other tissues like the tracheal smooth muscle contributes to its anti-allergic effects by inhibiting contractions triggered by histamine and leukotrienes [].
Q4: What is the molecular formula and weight of cinnarizine?
A4: The molecular formula of cinnarizine is C26H28N2 and its molecular weight is 368.52 g/mol.
Q5: Are there any spectroscopic techniques used to characterize cinnarizine?
A: Yes, several spectroscopic methods are employed for cinnarizine characterization. UV spectrophotometry is widely used for both qualitative and quantitative analysis of cinnarizine in pharmaceutical formulations and biological samples [, , , ]. Proton nuclear magnetic resonance (1H-NMR) spectroscopy is utilized to confirm the formation of inclusion complexes with beta-cyclodextrin, which enhance its solubility [].
Q6: What is known about the stability of cinnarizine?
A: Cinnarizine is known to be susceptible to degradation by light and heat []. To enhance its stability, various formulation strategies are employed, including the use of beta-cyclodextrin inclusion complexes [], solid dispersions with polymers like polyethylene glycol and polyvinyl pyrrolidone [], and encapsulation in nanocapsules using poly-D, L-lactide-co-glycolide (PLGA) [].
Q7: How is cinnarizine absorbed and distributed in the body?
A: Cinnarizine is well-absorbed after oral administration, but its bioavailability is relatively low due to extensive first-pass metabolism [, ]. It is highly lipophilic and distributes widely into tissues, including the brain, lungs, and liver [, ]. The use of lipid-based formulations, like oleic acid solutions, has been shown to enhance its oral bioavailability in beagle dogs [].
Q8: What is the primary route of cinnarizine elimination?
A: Cinnarizine is primarily metabolized in the liver and excreted in the bile and urine [].
Q9: Are there any specific analytical methods for quantifying cinnarizine in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV and fluorometric detection, has been widely employed for quantifying cinnarizine in plasma and tissues [, , ]. Recently, a more rapid and environmentally friendly method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has also been developed for cinnarizine analysis in rat plasma [].
Q10: What are the common side effects associated with cinnarizine?
A: [, ] While generally well-tolerated, cinnarizine can cause drowsiness, dry mouth, and weight gain as common side effects. These effects are primarily attributed to its antihistaminic and calcium channel blocking properties.
Q11: What strategies are employed to enhance the solubility and bioavailability of cinnarizine?
A: [, , , ] Several approaches are investigated to improve cinnarizine's pharmaceutical properties. These include:
- Solid dispersions: Formulating cinnarizine as solid dispersions with polymers like polyethylene glycol (PEG) and polyvinyl pyrrolidone (PVP) enhances its dissolution rate and, consequently, its bioavailability [].
- Inclusion complexes: Forming inclusion complexes with beta-cyclodextrin improves the aqueous solubility of cinnarizine [].
- Lipid-based formulations: Dissolving cinnarizine in lipids like oleic acid increases its dissolution rate and absorption in the gastrointestinal tract, as demonstrated in beagle dogs [].
- Nanoencapsulation: Encapsulating cinnarizine in biodegradable polymers like PLGA provides a controlled release profile and enhances its delivery to target tissues [].
Q12: What are some promising areas for future research on cinnarizine?
A12: Despite its established use for several conditions, cinnarizine continues to be an intriguing molecule for further research. Some promising areas include:
- Investigating its potential as an atypical antipsychotic: [] Cinnarizine's D2 receptor antagonism and promising preclinical data in animal models of psychosis warrant further investigation in clinical trials for potential antipsychotic applications.
- Exploring its role in neuroprotection: [, ] Given its calcium channel blocking and antioxidant properties, further studies on cinnarizine's potential neuroprotective effects in conditions like stroke and Alzheimer's disease are warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)


